1-Bromo-3-chloropropane-13C3

描述

Structural and Isotopic Characteristics

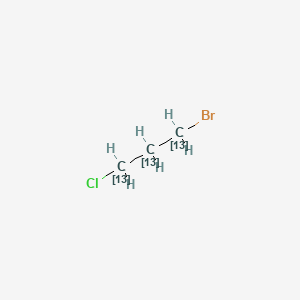

1-Bromo-3-chloropropane-¹³C₃ possesses a distinctive molecular architecture characterized by a three-carbon aliphatic chain terminated with bromine and chlorine atoms at opposite ends. The compound exhibits the molecular formula ¹³C₃H₆BrCl, with a precisely determined average molecular mass of 160.412 daltons and a monoisotopic mass of 158.944204 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1-bromo-3-chloro(¹³C₃)propane, where the isotopic labeling encompasses all three carbon positions within the propane backbone.

The isotopic enrichment pattern represents a complete substitution of natural abundance carbon-12 atoms with carbon-13 isotopes throughout the molecular framework. This comprehensive labeling strategy provides enhanced spectroscopic resolution and analytical sensitivity compared to partially labeled analogues. The compound maintains structural similarity to its non-labeled counterpart while offering superior detectability in carbon-13 nuclear magnetic resonance applications due to the magnetic properties of the carbon-13 nucleus.

Physical properties of 1-bromo-3-chloropropane-¹³C₃ closely parallel those of the parent compound, exhibiting characteristics typical of halogenated alkanes. The substance appears as a colorless liquid with a density of approximately 1.622 grams per milliliter at 25 degrees Celsius. Boiling point determinations indicate thermal stability up to 144-145 degrees Celsius under standard atmospheric pressure conditions.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | ¹³C₃H₆BrCl | - |

| Average Molecular Mass | 160.412 | daltons |

| Monoisotopic Mass | 158.944204 | daltons |

| Density | 1.622 | grams per milliliter |

| Boiling Point | 144-145 | degrees Celsius |

| ChemSpider Identification | 48058966 | - |

The chemical reactivity profile demonstrates characteristic behavior of geminal dihaloalkanes, exhibiting electrophilic properties due to the high electronegativity of the terminal halogen substituents. The molecule undergoes nucleophilic substitution reactions readily, with both bromine and chlorine atoms serving as suitable leaving groups under appropriate reaction conditions. This reactivity pattern makes the compound valuable as an alkylating agent for installing three-carbon chain extensions in synthetic organic chemistry applications.

Historical Context in Halogenated Alkane Research

The development of halogenated alkanes as a chemical class traces its origins to the fifteenth century with the initial production of chloroethane, followed by systematic synthetic methodologies emerging during the nineteenth century alongside broader advances in organic chemistry. The fundamental synthetic approaches for haloalkane preparation evolved through multiple pathways, including free radical halogenation of alkanes and hydrohalogenation of alkenes.

Historical research established that alkanes undergo halogenation through free radical mechanisms, involving sequential initiation, propagation, and termination steps. The initiation phase requires homolytic cleavage of diatomic halogen molecules to generate halogen radicals, followed by hydrogen abstraction from the alkane substrate and subsequent halogen incorporation. This mechanistic understanding provided the foundation for controlled synthesis of specific halogenated products, including mixed halogen compounds such as 1-bromo-3-chloropropane.

The preparation methodology for 1-bromo-3-chloropropane specifically involves free-radical addition of anhydrous hydrogen bromide to allyl chloride under controlled conditions. Alternative synthetic routes utilize reactions between ethylene and methylene chlorobromide, demonstrating the versatility of haloalkane synthetic chemistry. These synthetic developments established the groundwork for producing isotopically labeled variants through incorporation of carbon-13 enriched starting materials.

Industrial applications of halogenated alkanes expanded significantly during the twentieth century, particularly in refrigeration, fire suppression, and solvent applications. The systematic development of chlorofluorocarbons by Thomas Midgley in 1928 represented a milestone in halogenated compound research, demonstrating the potential for designing molecules with specific physical and chemical properties. This historical progression established the conceptual framework for developing specialized isotopically labeled variants for analytical and research applications.

Research methodologies incorporating isotopically labeled halogenated compounds emerged as analytical chemistry advanced, particularly with the development of nuclear magnetic resonance spectroscopy. The recognition that carbon-13 isotopes provided enhanced spectroscopic information compared to natural abundance carbon-12 motivated the systematic preparation of enriched compounds for research applications.

Role of ¹³C Labeling in Modern Analytical Chemistry

Carbon-13 isotopic labeling has emerged as a fundamental technique in contemporary analytical chemistry, providing unprecedented insight into molecular structure, dynamics, and metabolic pathways. The strategic incorporation of carbon-13 isotopes enables researchers to trace atomic transitions within biochemical networks and elucidate functional metabolic pathways through distinctive labeling patterns. This approach represents a significant advancement over traditional radioactive carbon-14 methodologies, offering real-time, non-invasive monitoring capabilities with enhanced chemical specificity.

Nuclear magnetic resonance spectroscopy applications benefit substantially from carbon-13 enrichment due to the magnetic properties of this isotope compared to the non-magnetic carbon-12 nucleus. Carbon-13 nuclear magnetic resonance provides exceptionally broad chemical shift ranges spanning approximately 250 parts per million, enabling resolution of virtually all carbon positions within detectable molecules. The technique allows simultaneous resolution of structurally similar compounds that would be indistinguishable using proton nuclear magnetic resonance alone.

Metabolic pathway analysis represents a primary application domain for carbon-13 labeled compounds, where isotopomer distribution patterns reveal functional enzymatic activities and pathway contributions. Researchers utilize carbon-13 labeled substrates to investigate cellular metabolism across various microorganisms, providing quantitative information about nutrient contributions and relative pathway activities. The methodology involves culturing cells with specifically labeled substrates followed by gas chromatography-mass spectrometry analysis to determine unique labeling patterns in proteinogenic amino acids.

| Application | Methodology | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance | Direct carbon-13 detection | Chemical shift patterns, molecular structure |

| Metabolic Tracing | Isotopomer analysis | Pathway activities, nutrient contributions |

| Phase Separation | Ribonucleic acid isolation | High-quality nucleic acid purification |

| Pharmaceutical Synthesis | Alkylating agent applications | Drug intermediate preparation |

The compound 1-bromo-3-chloropropane-¹³C₃ serves specific analytical functions as a phase-separation agent in ribonucleic acid isolation protocols, offering advantages over traditional chloroform-based methods. This application exploits the compound's chemical properties while providing enhanced traceability through carbon-13 labeling. The isotopic signature enables researchers to monitor the distribution and fate of the separation agent throughout purification procedures.

Pharmaceutical research applications utilize 1-bromo-3-chloropropane-¹³C₃ as a labeled precursor in the synthesis of active pharmaceutical ingredients, particularly for cardiovascular and analgesic drug development. The carbon-13 labeling enables detailed mechanistic studies of synthetic transformations and provides valuable information about drug metabolism pathways. This capability represents a significant advancement in pharmaceutical development methodologies, allowing researchers to track molecular transformations with unprecedented precision.

Advanced analytical techniques incorporating carbon-13 labeled compounds continue expanding research capabilities across multiple scientific disciplines. Isotopic ratio outlier analysis represents one emerging methodology that utilizes samples labeled with varying carbon-13 enrichment levels to discriminate between biological signals and background artifacts in liquid chromatography-mass spectrometry applications. These approaches demonstrate the continuing evolution of isotopic labeling strategies in analytical chemistry research.

属性

IUPAC Name |

1-bromo-3-chloro(1,2,3-13C3)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFESCIUQSIBMSM-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]Cl)[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism initiated by benzoyl peroxide (BPO):

-

Initiation : BPO decomposes thermally to generate phenyl radicals.

-

Propagation :

-

HBr reacts with the radical to form a bromine radical.

-

The bromine radical adds to allyl chloride-¹³C₃, forming a carbon-centered radical.

-

Chain transfer with HBr regenerates the bromine radical.

-

-

Molar Ratios : Allyl chloride-¹³C₃ : HBr : BPO = 1 : 1 : 0.001–0.03.

-

Temperature : 10–30°C (exothermic reaction controlled via cooling).

-

Pressure : Atmospheric pressure with continuous HBr gas flow.

-

Reaction Time : Until allyl chloride-¹³C₃ content < 0.1% (monitored via GC).

Industrial-Scale Adaptation

A patent by CN103709004A describes a continuous-flow system using a packed reaction tower to enhance mixing and heat dissipation:

-

Tower Design :

-

Top feed: Allyl chloride-¹³C₃ and BPO in 1-bromo-3-chloropropane-¹³C₃ (recycled solvent).

-

Bottom feed: HBr gas.

-

-

Conditions :

-

Tower temperature: 10–20°C (top), 10–30°C (bottom).

-

Residence time: 2–4 hours.

-

Yield and Purity :

Isotopic Synthesis Considerations

Synthesizing ¹³C-labeled compounds requires stringent control to prevent isotopic dilution. Key strategies include:

Starting Material Selection

-

Allyl Chloride-¹³C₃ : Synthesized via chlorination of propene-¹³C₃, ensuring all three carbons are ¹³C-labeled.

-

HBr Gas : Pre-purified to avoid contamination with non-labeled hydrocarbons.

Reaction Optimization

-

Solvent-Free Systems : Minimize side reactions with solvents that could introduce non-labeled carbons.

-

Inert Atmosphere : Use nitrogen or argon to prevent oxidation of radicals.

Analytical Validation

-

GC-MS : Confirms chemical purity and detects non-labeled impurities.

-

NMR Spectroscopy : Validates ¹³C enrichment at all three positions.

Industrial Production via Halogen Exchange

An alternative method involves halogen exchange using 1,3-propanediol-¹³C₃ as the precursor:

Reaction Steps

-

Dihydroxylation : 1,3-Propanediol-¹³C₃ is treated with HBr and HCl in a polar aprotic solvent (e.g., dimethylformamide).

-

Stepwise Halogenation :

-

HBr replaces one hydroxyl group, forming 3-bromo-1-propanol-¹³C₃.

-

HCl replaces the remaining hydroxyl group under acidic conditions.

-

Conditions :

-

Temperature: 80–100°C.

-

Catalyst: Sulfuric acid (0.5–1.0 mol%).

Challenges :

-

Competing elimination reactions forming allylic halides.

-

Requires careful pH control to avoid hydrolysis.

Purification and Isolation

Post-synthesis purification is critical for achieving pharmaceutical-grade purity:

Fractional Distillation

Solvent Extraction

-

Wash Solvents : Methanol (removes residual HBr and HCl).

-

Drying Agents : Anhydrous MgSO₄ or molecular sieves.

Typical Yield After Purification :

| Step | Yield (%) |

|---|---|

| Crude Product | 85–90 |

| After Distillation | 70–75 |

Reaction Optimization and Scalability

Temperature Effects

Elevated temperatures (>30°C) promote side reactions, including:

-

Elimination : Formation of 1-chloro-3-propene-¹³C₃.

-

Polymerization : Radical coupling generates dimeric byproducts.

Pressure Effects

-

High Pressure (≤0.5 MPa) : Enhances HBr solubility, improving reaction rate.

-

Low Pressure : Favors distillation during purification.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Free-Radical Addition | High regioselectivity, scalable | Requires radical initiators |

| Halogen Exchange | Uses stable diol precursor | Lower yields due to elimination |

化学反应分析

Types of Reactions

1-Bromo-3-chloropropane-13C3 undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia are commonly used.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, nitriles, and amines depending on the nucleophile used.

Elimination: The major products are alkenes such as propene derivatives.

科学研究应用

Scientific Research Applications

1-Bromo-3-chloropropane-13C3 serves multiple roles in scientific research due to its reactivity and isotopic labeling:

Chemistry

- Precursor in Organic Synthesis : This compound is a valuable precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It acts as an alkylating agent, facilitating the introduction of alkyl groups into target molecules, which is crucial for developing new chemical entities .

Molecular Biology

- RNA Isolation : The compound is utilized for isolating ribonucleic acid (RNA) due to its phase separation properties. This application is particularly important in molecular biology, where RNA extraction is fundamental for genetic studies and biotechnology applications .

Medicinal Chemistry

- Intermediate in Drug Synthesis : It plays a role as an intermediate in synthesizing active pharmaceutical ingredients such as gemfibrozil (used for treating lipid disorders) and reproterol (a bronchodilator). These applications highlight its importance in developing therapeutic agents .

Industrial Applications

- Production of Pesticides and Herbicides : The compound is employed in the formulation of herbicides and pesticides, contributing to agricultural productivity. Its effectiveness in these areas underscores its relevance in industrial chemistry .

Toxicological Considerations

Despite its utility, this compound has been associated with potential toxicity. Studies indicate that it may exhibit carcinogenic properties based on animal studies showing increased incidences of tumors in various organs . Additionally, acute toxicity studies reveal moderate toxicity levels, necessitating careful handling in laboratory and industrial settings .

作用机制

The mechanism of action of 1-Bromo-3-chloropropane-13C3 primarily involves its role as an alkylating agent. It reacts with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property is exploited in various chemical syntheses to introduce specific functional groups into target molecules .

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key properties of 1-bromo-3-chloropropane-¹³C₃ and related halogenated alkanes:

*Assumed similar to non-¹³C variant due to isotopic similarity.

Research Findings

- Analytical Utility: 1-Bromo-3-chloropropane-¹³C₃ enables precise quantification of its non-labeled counterpart in pharmaceuticals via GC-MS, achieving a detection limit of 5 ppm .

- Synthetic Use: The non-¹³C variant is critical in synthesizing bifunctional intermediates for antitumor agents and antibiotics, leveraging its dual reactivity (Br and Cl sites) .

- Environmental Impact : Bromodichloromethane’s persistence in water systems contrasts with 1-bromo-3-chloropropane’s primary industrial use, highlighting divergent exposure risks .

生物活性

1-Bromo-3-chloropropane-13C3 is a halogenated organic compound with significant implications in both chemical synthesis and biological research. Its unique isotopic labeling with carbon-13 enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential applications based on recent research findings.

This compound is characterized by the following molecular structure:

- Molecular Formula : C3H6BrCl

- CAS Number : 1173023-11-4

This compound can undergo various chemical reactions, primarily nucleophilic substitution due to the presence of both bromine and chlorine atoms, which makes it a valuable precursor in organic synthesis.

The primary mechanism of action for this compound involves its role as an alkylating agent . It reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This property is exploited in various chemical syntheses to introduce specific functional groups into target molecules .

Toxicological Studies

Research has demonstrated that exposure to 1-Bromo-3-chloropropane can lead to several adverse health effects:

-

Carcinogenicity :

- A study conducted on mice showed a significant increase in the incidence of bronchioloalveolar adenomas and carcinomas following inhalation exposure to varying concentrations (25, 100, and 400 ppm) over two years. The results indicated a dose-dependent relationship with tumor incidence .

- In rats, similar findings were observed with increased incidences of hepatocellular adenomas and carcinomas, as well as other tumors in various tissues .

- Reproductive Toxicity :

- Acute Toxicity :

Genotoxicity

While in vitro studies have suggested potential genotoxic effects (mutagenicity in bacterial systems), in vivo results are mixed. Some studies indicated no significant increase in micronucleated reticulocytes in exposed mice, suggesting limited genotoxic risk under certain conditions .

Case Studies

Several key studies have been pivotal in understanding the biological activity of this compound:

| Study Reference | Species | Exposure Method | Dose | Key Findings |

|---|---|---|---|---|

| JBRC (2005a) | Mice | Inhalation | 0, 25, 100, 400 ppm | Increased incidence of bronchioloalveolar adenomas/carcinomas |

| IARC (2020) | Rats | Inhalation | Various | Significant tumor development across multiple organ systems |

| Evaluation Statement (2022) | Rats/Mice | Various | Various | Observed reproductive toxicity and acute toxicity levels |

Applications

This compound has diverse applications:

- Chemical Synthesis : It serves as a precursor for synthesizing pharmaceuticals and agrochemicals.

- Biological Research : Utilized for isolating RNA due to its phase separation properties.

- Analytical Chemistry : Its isotopic labeling enhances its use in NMR spectroscopy for studying complex biological molecules .

常见问题

Basic: What are the key physicochemical properties of 1-bromo-3-chloropropane-13C3, and how do they influence experimental design?

Answer:

this compound (C3H6BrCl, molecular weight: 157.44 g/mol) is a stable isotope-labeled analog of 1-bromo-3-chloropropane. Key properties include:

- Density : ~1.60 g/cm³ at 20°C .

- Boiling Point : 136.4±13.0 °C at 760 mmHg .

- Melting Point : -59°C .

- Stability : Stable under normal conditions but decomposes upon exposure to strong oxidizers, releasing hazardous gases (e.g., HCl, HBr) .

These properties dictate experimental considerations:

- Reaction Solubility : High density suggests limited miscibility with polar solvents; use non-polar solvents for homogeneous mixing.

- Thermal Stability : Avoid temperatures >100°C to prevent decomposition during reflux.

- Isotopic Purity : Verify 13C enrichment via 13C NMR or mass spectrometry to ensure labeling efficacy in tracer studies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Exposure Control : Use fume hoods, gloves, and goggles to minimize inhalation/skin contact. The compound is toxic if swallowed, inhaled, or absorbed through skin .

- Emergency Measures :

- Storage : Keep in airtight containers away from ignition sources and oxidizers (e.g., peroxides) to avoid hazardous reactions .

Advanced: How can 13C NMR spectroscopy be optimized to track this compound in reaction mechanisms?

Answer:

- Sample Preparation : Dissolve the compound in deuterated solvents (e.g., CDCl3) to avoid signal interference.

- Spectral Acquisition :

- Data Interpretation : Assign signals to specific carbons using coupling patterns (e.g., JCH values) and reference databases. For example, the terminal Br-bound carbon typically resonates downfield (~40 ppm) .

Advanced: How should researchers address discrepancies in toxicity data between in vitro and in vivo studies?

Answer:

- Data Triangulation :

- Mechanistic Studies : Perform metabolomics to identify reactive intermediates (e.g., bromochloropropane epoxides) that explain toxicity variations across species .

Basic: What are the primary applications of this compound in synthetic chemistry?

Answer:

- Isotopic Tracer : Track carbon flow in:

- Cross-Coupling Reactions : Serve as a substrate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to synthesize 13C-labeled aromatic compounds .

Advanced: What methodological approaches are recommended for synthesizing this compound with high isotopic purity?

Answer:

- Precursor Selection : Start with 13C3-labeled propane-1,3-diol. Convert to 1,3-dibromopropane-13C3 using PBr3, followed by selective substitution of one Br with Cl via SN2 with NaCl in acetone .

- Purification : Use fractional distillation (bp ~136°C) to isolate the product. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) or 13C NMR .

Advanced: How can reaction conditions be optimized to minimize decomposition of this compound in acidic environments?

Answer:

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed hydrolysis to 3-chloropropanol-13C3 and HBr .

- Additive Use : Introduce radical scavengers (e.g., BHT) to inhibit oxidative degradation during photochemical reactions .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect decomposition byproducts (e.g., CO2, HCl) and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。